2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y-40613, chemically known as 2-[5-amino-2-(4-fluorophenyl)-1,6-dihydro-6-oxo-1-pyrimidinyl]-N-{1-[(5-methoxycarbonyl-2-benzoxazolyl)carbonyl]-2-phenylethyl}acetamide, is a specific chymase inhibitor. Chymase is a serine protease enzyme found in mast cells, and it plays a significant role in various inflammatory processes. Y-40613 has shown potential therapeutic applications, particularly in the treatment of atopic dermatitis and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-40613 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving 4-fluorobenzaldehyde and guanidine, followed by cyclization.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Benzoxazole Derivative Addition: The final step involves coupling the pyrimidine core with the benzoxazole derivative through a carbamate linkage.
Industrial Production Methods
Industrial production of Y-40613 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates and minimize side reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Y-40613 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols.
Substituted Derivatives: Compounds with modified amino or benzoxazole groups.
Scientific Research Applications
Y-40613 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chymase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions like atopic dermatitis, asthma, and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Y-40613 exerts its effects by specifically inhibiting chymase, a serine protease enzyme. The inhibition of chymase leads to:
Reduction of Inflammation: By preventing the activation of pro-inflammatory mediators.
Decreased IgE Production: Suppressing the production of immunoglobulin E, which is involved in allergic responses.
Alleviation of Pruritus: Reducing itching sensations by blocking the pathways that lead to itch signaling
Comparison with Similar Compounds
Similar Compounds
ONO-WH-236: Another chymase inhibitor with similar therapeutic applications.
SUN13834: A chymase inhibitor currently in clinical trials for atopic dermatitis.
AEBSF (4-(2-Aminoethyl) benzenesulfonyl fluoride): A serine protease inhibitor with broader specificity .
Uniqueness of Y-40613
Y-40613 is unique due to its high specificity for chymase and its dual mechanism of action, which includes both the inhibition of chymase-dependent immunoglobulin E production and the reduction of itching sensations. This dual action makes it particularly effective in treating conditions like atopic dermatitis .
Properties
Molecular Formula |
C30H24FN5O6 |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-[5-amino-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetyl]amino]-3-phenylpropanoyl]-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C30H24FN5O6/c1-41-30(40)19-9-12-24-22(14-19)35-28(42-24)26(38)23(13-17-5-3-2-4-6-17)34-25(37)16-36-27(33-15-21(32)29(36)39)18-7-10-20(31)11-8-18/h2-12,14-15,23H,13,16,32H2,1H3,(H,34,37) |
InChI Key |
YGRSMPVCBHOYMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C(=O)C(CC3=CC=CC=C3)NC(=O)CN4C(=NC=C(C4=O)N)C5=CC=C(C=C5)F |
Synonyms |
(2-(5-amino-2-(4-fluorophenyl)-1,6-dihydro-6-oxo-1-pyrimidinyl)-N-(1-((5-methoxycarbonyl-2-benzoxazolyl)carbonyl)-2-phenylethyl)acetamide) Y-40613 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.